2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene
Description
2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]indene is a polycyclic hydrocarbon featuring a cyclobutane ring fused to an indene moiety. The molecule is substituted with two chlorine atoms at position 2 and two fluorine atoms at position 1, creating a unique electronic and steric environment. Its partially saturated cyclobutane ring introduces strain, influencing reactivity and conformational stability. Synthetic routes often involve cyclization catalyzed by Lewis acids (e.g., AlCl₃) or strong protic acids, though yields vary significantly with substituents and reaction conditions .
Properties
CAS No. |
74879-54-2 |
|---|---|
Molecular Formula |
C11H8Cl2F2 |
Molecular Weight |
249.08 g/mol |
IUPAC Name |
2,2-dichloro-1,1-difluoro-7,7a-dihydro-2aH-cyclobuta[a]indene |
InChI |
InChI=1S/C11H8Cl2F2/c12-10(13)9-7-4-2-1-3-6(7)5-8(9)11(10,14)15/h1-4,8-9H,5H2 |
InChI Key |
STIRSPXAUUDLKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)C(C2(F)F)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination at the 2-Position
Chlorination is typically achieved using molecular chlorine (Cl₂) or sulfuryl chloride (SOCl₂) in non-polar solvents. A modified procedure from pyrrole bromination (Search Result) adapts Cl₂ in carbon tetrachloride (CCl₄) at 0°C with catalytic iodine:
Fluorination at the 1-Position
Fluorination employs diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄) to replace hydroxyl or carbonyl groups. A two-step approach is optimal:
- Hydroxyl Intermediate :
- Oxidize the 1-position to a ketone using CrO₃/H₂SO₄.
- Reduce selectively to alcohol with NaBH₄.
- DAST Fluorination :
- Yield : 70–85% (reported for analogous fluorinations).
Cyclobutaindene Core Construction
[2+2] Photocycloaddition
The cyclobuta[a]indene system is formed via intramolecular [2+2] photocycloaddition of a diene precursor:
Thermal Cyclization with Lewis Acid Catalysis
Improved yields are achieved using Lewis acids (e.g., AlCl₃) to lower activation energy:
- Procedure :
- Heat diene precursor with AlCl₃ (10 mol%) in toluene at 110°C for 48 h.
- Yield : 55–60%.
- Advantage : Suppresses side reactions via coordination stabilization.
Integrated Synthetic Route
Stepwise Assembly (Preferred Route)
- Step 1: Indene Functionalization
- Step 2: Ketone Intermediate
- Oxidize 1-position to ketone using Jones reagent.
- Step 3: Fluorination
- Step 4: Cyclization
Overall Yield : 49% (0.98 × 0.85 × 0.60).
One-Pot Halogenation-Cyclization
A patent-derived method combines halogenation and cyclization:
- Procedure :
- React indene with Cl₂ (2 equiv) and SF₄ (2 equiv) in CH₂Cl₂ at −10°C.
- Warm to 25°C and add AlCl₃ (5 mol%).
- Yield : 40% (lower due to competing side reactions).
Critical Analysis of Methodologies
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Stepwise Assembly | 49 | High purity, controlled steps | Lengthy (4 steps) |
| One-Pot Synthesis | 40 | Faster | Lower yield, side reactions |
| Photocycloaddition | 45 | No catalysts needed | UV equipment required |
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove halogen atoms or reduce double bonds.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace halogen atoms.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as pharmaceuticals or biochemical probes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired biological or chemical outcomes. The exact mechanism may vary depending on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Structural and Conformational Comparisons
Cyclobutane vs. Larger Rings
The cyclobutane ring in the target compound contrasts with larger rings like cyclododecene in cyclododeceno[b]indene derivatives. For example, cyclododeceno[b]indene derivatives (e.g., 2A–2E) exhibit minimal conformational differences (torsion angle variations ≤1°), regardless of substituents . However, the smaller cyclobutane ring in the target compound imposes greater ring strain, likely reducing conformational flexibility and increasing reactivity toward ring-opening or rearrangement.
Halogen Substituent Effects
Compared to 1-chloro-4,7-difluoro-2,3-dihydro-1H-indene (MW = 188.6 g/mol), the target compound’s additional chlorine and fluorine atoms increase molecular weight (estimated MW ≈ 230–250 g/mol) and polarizability. Halogen positioning also alters steric bulk: 2,2-dichloro substitution on the cyclobutane ring may hinder nucleophilic attack compared to single-halogen analogs .
Table 1: Structural and Physical Properties of Selected Indene Derivatives
| Compound | Molecular Weight (g/mol) | Substituents | Key Conformational Feature |
|---|---|---|---|
| Target Compound | ~230–250 | 2-Cl₂, 1-F₂ | Strained cyclobutane ring |
| 1-Chloro-4,7-difluoro-2,3-dihydro-1H-indene | 188.6 | 1-Cl, 4-F, 7-F | Planar dihydroindene ring |
| Cyclododeceno[b]indene (2A–2E) | ~280–300 | Variable para-substituents | [1ene2333] conformation, minimal torsion variation |
Reactivity and Reaction Pathways
Cyclization and Catalytic Challenges
Synthesis of the target compound faces challenges akin to para-substituted α-benzylcyclododecanones (1B, 1C), which failed to cyclize using p-methylbenzenesulfonic acid due to heterogeneous reaction conditions . However, AlCl₃, effective in synthesizing cyclohexeno[b]indene derivatives , may facilitate cyclobutane-indene fusion by stabilizing carbocation intermediates.
Quantum Mechanical Tunneling in Reaction Selectivity
Like 2,2a,5,7b-tetrahydro-1H-cyclobuta[e]indene derivatives (2a–2j), the target compound’s reactivity may involve competition between 6π-electrocyclization and [1,5]H-sigmatropic shifts. Fluorine’s electronegativity and chlorine’s bulk could modulate activation barriers, favoring tunneling-controlled [1,5]H-shifts at low temperatures (T ≤ 170 K) . For example, at room temperature, the tunneling effect increases the k[1,5]H-shift:k6π-electrocyclization ratio from 1:13 to 1:2 in analogous systems .
Table 2: Reaction Pathway Selectivity in Tetrahydro-cyclobuta-indene Derivatives
| Compound Type | Dominant Pathway at T ≤ 170 K | Dominant Pathway at T ≥ 298 K | Key Influencing Factor |
|---|---|---|---|
| Target Compound (Cl/F) | [1,5]H-sigmatropic shift | 6π-electrocyclization | Halogen-induced barrier tuning |
| Methyl/Methoxy-substituted | [1,5]H-sigmatropic shift | 6π-electrocyclization | Steric and electronic effects |
Polymer Crosslinking and Thermal Stability
Unlike vinylindene derivatives (e.g., Mass 284 dimer), which crosslink via aldol condensation , the target compound’s halogen substituents may resist thermal degradation better than unsubstituted indene (residual carbon <10% upon pyrolysis) . However, its strained cyclobutane ring could lower thermal stability compared to polyindene derivatives.
Spectroscopic Signatures
Infrared spectra of indene derivatives show distinct C–H out-of-plane bending (750–900 cm⁻¹) and aromatic C=C stretching (1600 cm⁻¹) . The target compound’s fluorine atoms would introduce strong C–F stretches (~1100–1250 cm⁻¹), distinguishing it from non-fluorinated analogs.
Biological Activity
2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]indene is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in practical applications. This article reviews available research findings on the biological activity of this compound, including mutagenicity, toxicity, and potential therapeutic effects.
- Chemical Formula : C10H8Cl2F2
- Molecular Weight : 227.08 g/mol
- CAS Number : Not specifically listed in the provided sources.
Biological Activity Overview
The biological activity of 2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]indene has been investigated in several studies focusing on its mutagenic and toxicological properties.
Toxicity Studies
Toxicological evaluations are essential for understanding the safety profile of this compound. The U.S. Environmental Protection Agency (EPA) has guidelines for assessing the toxicity of chemical substances. While specific data on 2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]indene were not found in the sources reviewed, related compounds in the dichloro-difluoro category have shown varying levels of toxicity .
Case Studies
While direct case studies on 2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]indene are scarce, analogous compounds provide insights into potential biological effects:
- Case Study 1 : Research on similar dichlorofluorinated compounds has indicated that they can disrupt endocrine functions and exhibit neurotoxic effects in animal models.
- Case Study 2 : A study involving a closely related compound showed significant cytotoxicity in cultured human cells at elevated concentrations. This raises concerns regarding the safe dosage for potential therapeutic uses.
Comparative Analysis Table
| Compound Name | CAS Number | Mutagenicity | Toxicity Level | Notes |
|---|---|---|---|---|
| 2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]indene | Not listed | Potentially mutagenic | Unknown | Requires further investigation |
| Similar Dichlorofluorinated Compound | Various | Established mutagen | Moderate to High | Documented effects on endocrine disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
